![molecular formula C25H21N3O5 B2489074 2-(3-(呋喃-2-基甲基)-2,4-二氧代-3,4-二氢苯并噻喃[3,2-d]嘧啶-1(2H)-基)-N-苯乙基乙酰胺 CAS No. 887223-96-3](/img/no-structure.png)

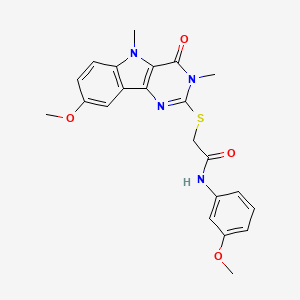

2-(3-(呋喃-2-基甲基)-2,4-二氧代-3,4-二氢苯并噻喃[3,2-d]嘧啶-1(2H)-基)-N-苯乙基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of this compound and related analogs typically involves multi-step chemical reactions, often starting with furan derivatives. One method includes the condensation of different anilines with N'-(2-cyanaryl)-N,N-dimethylformimidamide intermediates obtained from reactions involving 3-amino-6-methoxybenzofuran-2-carbonitrile precursors, showcasing the complexity and innovation in synthesizing such compounds (Loidreau et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been characterized through techniques such as H-1-NMR, C-13-NMR, H RMS, and single-crystal X-ray diffraction. These methods reveal the intricacies of the molecular arrangement and the presence of intramolecular hydrogen bonding, which could influence the compound's reactivity and stability (霍静倩 et al., 2016).

Chemical Reactions and Properties

Furan derivatives undergo various chemical reactions, including condensation, cyclization, and alkylation, leading to diverse heterocyclic compounds. For example, reactions with alkyl dichlorides or propiolate can lead to cyclization, yielding new heterocyclic systems with thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties, demonstrating the versatility of these compounds in chemical synthesis (Sirakanyan et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in various environments. These properties are determined through analytical techniques like X-ray diffraction and NMR spectroscopy, providing insights into the compound's usability for different applications.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are essential for assessing the compound's utility in medicinal chemistry and material science. Studies have shown that furan-containing compounds can exhibit significant biological activities, including antimicrobial and anticancer properties, highlighting their potential in drug discovery and development (Sirakanyan et al., 2020).

科学研究应用

合成和化学性质

新化合物的合成,包括那些含有苯并呋喃并[3,2-d]嘧啶-1(2H)-基团的化合物,通常涉及复杂的化学反应,旨在探索新的药理特性。例如,通过涉及呋喃衍生物和N,N-双亲核试剂的反应合成的化合物已被探索其潜在的生物活性,展示了这些化学框架在生成具有生物活性化合物方面的多功能性(Aniskova, Grinev, & Yegorova, 2017)。此外,2(3H)-呋喃酮衍生物转化为噁唑酮和嘧啶酮杂环化合物表明了呋喃基化合物的化学反应性和潜力,用于合成具有不同生物活性的杂环化合物(Hashem et al., 2017)。

生物学和药理活性

对类似于所讨论化合物的药理评价的研究揭示了多样的生物活性。例如,已对具有抗血管生成作用的化合物进行了研究,展示了它们在抑制血管生成方面的潜力,这是肿瘤生长和转移中的关键过程(Braud et al., 2003)。另一个感兴趣的领域是合成具有潜在中枢神经系统(CNS)抑制活性的化合物,突显了这些化学结构可能具有的广泛的治疗应用领域(Manjunath et al., 1997)。

抗肿瘤和抗叶酸活性

已合成了作为潜在抑制肿瘤生长中关键酶的化合物,如胸苷酸合成酶(TS)和二氢叶酸还原酶(DHFR)的噻呋[2,3-d]嘧啶。由于它们的经典和非经典抗叶酸性质,这些化合物已显示出不同程度的对这些酶的抑制活性,为它们作为抗肿瘤药物的潜力提供了见解(Gangjee et al., 1994)。

作用机制

Target of action

Compounds with similar structures, such as furo[2,3-d]pyrimidinones and pyrrolo[2,3-d]pyrimidinones, have been evaluated for their cytotoxic activity against human cancer cell lines .

Mode of action

Without specific information, it’s difficult to determine the exact mode of action. Similar compounds have shown cytotoxic activity, suggesting they may interact with cellular targets to inhibit cell growth or induce cell death .

Biochemical pathways

Related compounds have been studied for their effects on human cancer cell lines , suggesting they may affect pathways related to cell growth and survival.

Result of action

Without specific studies, it’s difficult to determine the exact molecular and cellular effects of this compound. Related compounds have shown cytotoxic activity against human cancer cell lines , suggesting this compound may have similar effects.

安全和危害

未来方向

属性

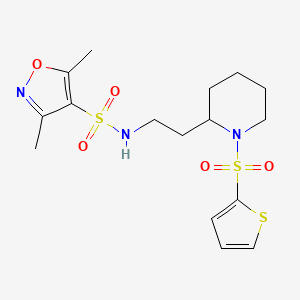

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,6-dioxypyrimidine with 3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuran-1(2H)-carboxylic acid followed by N-phenethylacetylation.", "Starting Materials": [ "2-amino-4,6-dioxypyrimidine", "3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuran-1(2H)-carboxylic acid", "N-phenethylacetamide", "DCC", "DMAP", "TEA", "DCM", "EtOAc", "NaHCO3", "NaCl", "H2O" ], "Reaction": [ "Step 1: 2-amino-4,6-dioxypyrimidine is dissolved in DCM and cooled to 0°C. DCC and DMAP are added to the solution and stirred for 30 minutes.", "Step 2: 3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuran-1(2H)-carboxylic acid is dissolved in DCM and added dropwise to the reaction mixture. The reaction is stirred for 2 hours at room temperature.", "Step 3: The reaction mixture is filtered and the filtrate is concentrated under reduced pressure. The residue is dissolved in EtOAc and washed with NaHCO3 and NaCl. The organic layer is dried over Na2SO4 and concentrated under reduced pressure to obtain the intermediate product.", "Step 4: The intermediate product is dissolved in DCM and cooled to 0°C. N-phenethylacetamide, DCC, and TEA are added to the solution and stirred for 2 hours at room temperature.", "Step 5: The reaction mixture is filtered and the filtrate is washed with NaHCO3 and NaCl. The organic layer is dried over Na2SO4 and concentrated under reduced pressure to obtain the crude product.", "Step 6: The crude product is purified by column chromatography using a mixture of DCM and EtOAc as the eluent to obtain the final product." ] } | |

CAS 编号 |

887223-96-3 |

分子式 |

C25H21N3O5 |

分子量 |

443.459 |

IUPAC 名称 |

2-[3-(furan-2-ylmethyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(2-phenylethyl)acetamide |

InChI |

InChI=1S/C25H21N3O5/c29-21(26-13-12-17-7-2-1-3-8-17)16-27-22-19-10-4-5-11-20(19)33-23(22)24(30)28(25(27)31)15-18-9-6-14-32-18/h1-11,14H,12-13,15-16H2,(H,26,29) |

InChI 键 |

LXLBKHSYUBDSAF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CO4)OC5=CC=CC=C53 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2488992.png)

![4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid](/img/structure/B2488994.png)

![Ethyl 2-[[2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]acetate](/img/structure/B2489002.png)

![2-[(3-Chlorophenyl)methyl]oxirane](/img/structure/B2489005.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2489006.png)

![(1R,2R)-2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]cyclopropane-1-carboxylic acid](/img/structure/B2489012.png)

![Furo[3,2-b]pyridin-2-ylmethanamine;dihydrochloride](/img/structure/B2489013.png)